molecular formula C18H35ClN2O11P2S B14081672 Clindamycin 2,4-Diphosphate

Clindamycin 2,4-Diphosphate

Cat. No.: B14081672
M. Wt: 584.9 g/mol
InChI Key: SPZJAFHRZHRDNU-MAWHDMTKSA-N
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Description

Clindamycin 2,4-Diphosphate is a derivative of clindamycin, a lincosamide antibiotic. This compound is known for its antibacterial properties and is used in various medical applications. This compound is particularly effective against anaerobic bacteria and certain protozoa, making it a valuable tool in treating infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clindamycin 2,4-Diphosphate involves the phosphorylation of clindamycin. This process typically requires the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used to separate and purify the compound from its impurities .

Chemical Reactions Analysis

Types of Reactions

Clindamycin 2,4-Diphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions include clindamycin, sulfoxide derivatives, and various substituted clindamycin compounds. These products retain the antibacterial properties of the parent compound but may exhibit different pharmacokinetic profiles .

Scientific Research Applications

Clindamycin 2,4-Diphosphate has a wide range of scientific research applications:

Mechanism of Action

Clindamycin 2,4-Diphosphate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, preventing the assembly of the ribosome and the translation process. This action disrupts protein synthesis, leading to bacterial cell death. The compound’s three-dimensional structure is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clindamycin 2,4-Diphosphate is unique due to its high aqueous solubility and efficient release of the active drug in vivo. This property makes it particularly effective for topical applications and in treating infections where high local concentrations of the antibiotic are required .

Properties

Molecular Formula

C18H35ClN2O11P2S

Molecular Weight

584.9 g/mol

IUPAC Name

[(2R,3R,6R)-2-[(1S,2S)-2-chloro-1-[[(2R,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C18H35ClN2O11P2S/c1-5-6-10-7-11(21(3)8-10)17(23)20-12(9(2)19)14-15(31-33(24,25)26)13(22)16(18(30-14)35-4)32-34(27,28)29/h9-16,18,22H,5-8H2,1-4H3,(H,20,23)(H2,24,25,26)(H2,27,28,29)/t9-,10+,11+,12+,13?,14+,15+,16?,18+/m0/s1

InChI Key

SPZJAFHRZHRDNU-MAWHDMTKSA-N

Isomeric SMILES

CCC[C@@H]1C[C@@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)[C@H](C)Cl

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)C(C)Cl

Origin of Product

United States

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